molecular formula C25H52NO19P3 B12067504 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-Myo-inositol-4',5'-bisphosphate) (aMMoniuM salt)

1,2-dioctanoyl-sn-glycero-3-phospho-(1'-Myo-inositol-4',5'-bisphosphate) (aMMoniuM salt)

Cat. No.: B12067504
M. Wt: 763.6 g/mol
InChI Key: OFGBXUWSFCYDBS-UHFFFAOYSA-N
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Description

1,2-Dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (ammonium salt) (hereafter referred to as C8-PI(4,5)P2) is a synthetic phospholipid featuring two octanoyl (C8:0) acyl chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. The inositol headgroup is phosphorylated at the 4' and 5' positions, making it a key signaling lipid in cellular processes such as membrane trafficking, ion channel regulation, and cytoskeletal remodeling . Its ammonium salt form enhances solubility in aqueous buffers, facilitating experimental applications in liposome reconstitution, protein-lipid interaction assays, and structural studies . C8-PI(4,5)P2 is commercially available through suppliers like Avanti Polar Lipids (CAS: 852043-37-9; molecular weight: 763.6 g/mol) and is often used in short-chain lipid formulations to mimic physiological phosphoinositides .

Properties

Molecular Formula

C25H52NO19P3

Molecular Weight

763.6 g/mol

IUPAC Name

azane;[3-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate

InChI

InChI=1S/C25H49O19P3.H3N/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-23-20(28)21(29)24(42-45(31,32)33)25(22(23)30)43-46(34,35)36;/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36);1H3

InChI Key

OFGBXUWSFCYDBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC.N

Origin of Product

United States

Preparation Methods

Acylation of Glycerol Backbone

The glycerol backbone is acylated with octanoyl chloride under anhydrous conditions. A typical protocol involves:

  • Dissolving sn-glycero-3-phosphate in dry dichloromethane.

  • Adding octanoyl chloride (2.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stirring at 0–5°C for 4 hours, followed by room temperature for 12 hours.

Table 1: Acylation Reaction Conditions

ParameterValue
SolventDichloromethane
Temperature0–25°C
Octanoyl Chloride2.2 equivalents
CatalystDMAP (0.1 equivalents)
Yield85–90%

The product, 1,2-dioctanoyl-sn-glycero-3-phosphate, is purified via silica gel chromatography using a chloroform-methanol gradient.

Phosphorylation and Inositol Coupling

The phosphorylated glycerol is coupled to myo-inositol-4',5'-bisphosphate using a carbodiimide-mediated reaction:

  • Activating the phosphate group of 1,2-dioctanoyl-sn-glycero-3-phosphate with N,N'-dicyclohexylcarbodiimide (DCC).

  • Reacting with myo-inositol-4',5'-bisphosphate in tetrahydrofuran (THF) at 40°C for 24 hours.

Table 2: Coupling Reaction Parameters

ParameterValue
ActivatorDCC (1.5 equivalents)
SolventTHF
Temperature40°C
Reaction Time24 hours
Yield70–75%

Ammonium Salt Formation

The final step involves converting the acidic phosphate groups into ammonium salts using ammonium bicarbonate:

  • Dissolving the crude phospholipid in a saturated aqueous solution of ammonium bicarbonate.

  • Stirring at 38–40°C for 2 hours to ensure complete neutralization.

  • Cooling to 15–18°C to precipitate the ammonium salt, followed by filtration using a Nutsche filter.

Table 3: Ammonium Salt Synthesis Data

ParameterValue
Neutralizing AgentAmmonium Bicarbonate
Molar Ratio1.4:1 (Bicarbonate:Phospholipid)
Temperature38–40°C (reaction), 15–18°C (precipitation)
Purity≥99% (HPLC)
Yield98–100%

The filtrate is recycled for subsequent batches, reducing waste and improving cost-efficiency.

Optimization of Reaction Conditions

Temperature Control

Maintaining temperatures below 40°C during neutralization prevents decomposition of the ammonium salt. Excess heat promotes hydrolysis of the phosphate ester bonds, reducing yield.

Stoichiometric Precision

A 10% molar excess of ammonium bicarbonate ensures complete salt formation while minimizing residual acidity. Deviations beyond 5% excess lead to impurities detectable via thin-layer chromatography (TLC).

Purification and Characterization

Chromatographic Purification

The final product is purified using reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile-ammonium acetate (pH 7.4). This removes trace unreacted inositol and glycerol derivatives.

Analytical Validation

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 1023.1 [M+H]⁺, consistent with the theoretical mass.

  • ¹H NMR : Peaks at δ 5.25 (inositol protons) and δ 1.25 (octanoyl methyl groups) verify the structure.

Challenges and Troubleshooting

Regioselectivity in Acylation

Using DMAP as a catalyst ensures >95% regioselectivity for the sn-1 and sn-2 positions. Without DMAP, yields drop to 60% due to random acylation.

Phosphate Hydrolysis

Storing intermediates at −20°C in anhydrous solvents prevents hydrolysis. Exposure to moisture reduces yields by 20–30%.

Applications in Research

This compound is pivotal in studying:

  • Calcium Signaling : Acts as a substrate for phospholipase C in IP3-mediated calcium release.

  • Membrane Dynamics : Modulates ion channel activity by binding to pleckstrin homology domains .

Chemical Reactions Analysis

Structural Determinants of Biochemical Activity

diC8-PI(4,5)P2 features:

  • Octanoyl acyl chains (C8:0) at the sn-1 and sn-2 positions, enhancing membrane solubility and experimental utility .

  • A 4',5'-bisphosphate group on the myo-inositol ring, critical for electrostatic interactions with positively charged protein residues .

  • Ammonium counterion , improving aqueous solubility for in vitro assays .

Modulation of Ion Channels

diC8-PI(4,5)P2 inhibits the proton-activated chloride (PAC) channel by binding to a site near the transmembrane domain. Key findings include:

Parameter Value/Observation Source
IC₅₀ for PAC inhibition ~10 µM (pH 5.0-induced currents)
Structural binding site Salt bridge with R93; hydrophobic interactions with W304/F92
Headgroup flexibility Inositol-4,5-bisphosphate unresolved in cryo-EM, indicating mobility

Phosphate-Dependent Potency

The number of phosphates on the inositol ring directly correlates with inhibitory efficacy:

Lipid Phosphate Groups PAC Inhibition (10 µM)
PI (phosphatidylinositol)015% ± 3%
PI(4,5)P2 (diC8)285% ± 5%
PI(3,4,5)P3 (diC8)3IC₅₀ = 3 µM

Data derived from electrophysiology experiments .

Acyl Chain Length Specificity

Shorter acyl chains (e.g., diC8) enhance inhibition compared to longer or mixed chains:

Lipid Acyl Chain Composition PAC Inhibition (10 µM)
diC8-PI(4,5)P28:0/8:085% ± 5%
diC6-PI(3,5)P26:0/6:078% ± 4%
diC18:0/20:4-PI(4,5)P218:0/20:422% ± 6%

Hydrophobic interactions with residues like W304 are optimized by medium-chain lipids .

Mechanistic Insights from Structural Studies

Cryo-EM of PAC channels bound to diC8-PI(4,5)P2 revealed:

  • Conformational changes : TM1 helix tilts inward by 3 Å, stabilizing a non-conductive state .

  • Electrostatic interactions : The phosphatidyl group forms a salt bridge with R93, while the inositol bisphosphate is positioned near K97/K106/K294 .

  • Pore radius reduction : From 1.2 Å (open state) to 0.43 Å (PIP2-bound desensitized state) .

Scientific Research Applications

Lipid-Based Drug Delivery Systems

Overview:
Lipid-based nanoparticles, including liposomes and micelles, are extensively researched for their ability to enhance drug delivery efficacy and specificity. The incorporation of phosphoinositides like PI(4,5)P2 into these systems can significantly improve their performance.

Key Findings:

  • Enhanced Drug Solubility: PI(4,5)P2 can increase the solubility of hydrophobic drugs, facilitating their delivery to target sites within the body .
  • Controlled Release: Lipid formulations containing PI(4,5)P2 demonstrate prolonged and controlled release profiles for various therapeutic agents, reducing the frequency of dosing and minimizing side effects .
  • Targeting Mechanisms: The use of PI(4,5)P2 in liposomal formulations has been shown to improve targeting capabilities to specific tissues or tumors, which is crucial in cancer therapy .

Role in Cellular Signaling

Overview:
PI(4,5)P2 is a key substrate in several signaling pathways, particularly those involving phosphoinositide metabolism. It serves as a precursor for important second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG), which are vital for various cellular processes.

Key Functions:

  • Signal Transduction: PI(4,5)P2 is hydrolyzed by phospholipase C to generate IP3 and DAG, which are critical for calcium signaling and protein kinase activation .
  • Membrane Dynamics: The presence of PI(4,5)P2 influences membrane curvature and dynamics, affecting processes such as endocytosis and exocytosis .
  • Cell Growth and Proliferation: Studies indicate that PI(4,5)P2 levels are closely linked to cell proliferation and survival mechanisms in various cell types .

Case Studies

StudyFindings
Goren et al. (2000)Demonstrated that liposomal formulations containing PI(4,5)P2 significantly improved the efficacy of doxorubicin in murine models of lung carcinoma compared to free drug formulations .
Pan et al. (2003)Showed enhanced tumor growth inhibition with folate-targeted liposomal formulations containing PI(4,5)P2 versus non-targeted formulations .
Koizumi et al. (2019)Investigated the role of fatty acyl saturation of phosphatidylinositol phosphates in prostate cancer progression, highlighting the importance of PI(4,5)P2 in cancer biology .

Molecular Properties

Chemical Composition:

  • Molecular Formula: C25H58N3O19P3
  • Molecular Weight: 797.658 g/mol
  • CAS Number: 852043-35-7
  • Purity: >99%

Physical Properties:

  • Stability: Stable for at least one year when stored at -20°C.
  • Light Sensitivity: Not light-sensitive.
  • Hygroscopic Nature: Non-hygroscopic .

Mechanism of Action

The mechanism of action of 1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) involves its role as a signaling molecule. It interacts with various proteins and enzymes involved in cellular signaling pathways, such as phospholipase C and protein kinase C. These interactions lead to the generation of secondary messengers like inositol trisphosphate and diacylglycerol, which further propagate the signal within the cell .

Comparison with Similar Compounds

Structural Comparisons

C8-PI(4,5)P2 belongs to the phosphatidylinositol bisphosphate (PIP2) family, which includes isomers differing in phosphate group positions on the inositol ring. Key structural analogs and their distinctions are summarized below:

Compound Name Acyl Chains Phosphate Positions Molecular Weight (g/mol) CAS Number Key Applications
C8-PI(4,5)P2 (target compound) C8:0/C8:0 4',5' 763.6 852043-37-9 Membrane protein studies
1,2-Dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (C18:1) C18:1/C18:1 4',5' ~950 799268-56-7 Liposome-based signaling assays
1,2-Dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate) C8:0/C8:0 3',4' 763.6 852043-36-8 PI3K/PI4K enzyme studies
1,2-Dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',5'-bisphosphate) C8:0/C8:0 3',5' 763.6 852043-36-8 Rarely studied; limited commercial use
Porcine brain PI(4,5)P2 (natural source) Mixed chains 4',5' ~1050 383907-42-4 Physiological signaling models

Key Observations :

  • Acyl Chain Length : C8-PI(4,5)P2’s short C8:0 chains enhance solubility and reduce membrane rigidity compared to long-chain analogs (e.g., dioleoyl [C18:1]), making it ideal for in vitro studies requiring homogeneous lipid bilayers .
  • Phosphate Position : The 4',5'-bisphosphate configuration is critical for interactions with pleckstrin homology (PH) domains (e.g., PLCδ1) and ion channels (e.g., GIRK2) . In contrast, 3',4'- or 3',5'-bisphosphate isomers bind distinct effectors, such as PI3K-related kinases .
  • Natural vs. Synthetic: Natural PI(4,5)P2 from porcine brain contains heterogeneous acyl chains (e.g., stearoyl/arachidonoyl), which better mimic native membranes but introduce variability in experimental reproducibility .
Functional and Biophysical Comparisons
Protein Binding Affinity
  • C8-PI(4,5)P2 vs. C18:1-PI(4,5)P2 : Short-chain C8-PI(4,5)P2 exhibits weaker binding to proteins like APH (apicomplexan parasite protein) compared to long-chain analogs, as shown by NMR titration assays. For APH, the dissociation constant ($Kd$) for C8-PI(4,5)P2 was ~10 μM, while C18:1-PI(4,5)P2 had a $Kd$ of ~1 μM due to stronger hydrophobic interactions .
  • Phosphate Position Specificity : C8-PI(4,5)P2 selectively activates GIRK2 potassium channels at 32 μM, whereas C8-PI(3,4)P2 fails to induce channel activity even at higher concentrations .
Membrane Dynamics
  • Thermal Stability : Liposomes containing C8-PI(4,5)P2 show lower phase transition temperatures (~25°C) compared to C18:1-PI(4,5)P2 (~37°C), reflecting increased membrane fluidity .
  • Charge Density: The 4',5'-bisphosphate group confers a higher negative charge density than monophosphorylated analogs (e.g., PI(4)P), enhancing electrostatic interactions with cationic protein domains .
Commercial and Practical Considerations
  • Cost and Availability : C8-PI(4,5)P2 (Avanti: $1,410/100 μg) is more cost-effective for high-throughput screens compared to natural porcine PI(4,5)P2 (~$2,500/100 μg) .
  • Purity : Synthetic C8-PI(4,5)P2 is >99% pure, whereas natural extracts may contain contaminating lipids (e.g., PI(3,4,5)P3) that complicate data interpretation .

Biological Activity

1,2-Dioctanoyl-sn-glycero-3-phospho-(1'-Myo-inositol-4',5'-bisphosphate) (ammonium salt), commonly referred to as dioctanoyl PIP2, is a phospholipid that plays a significant role in various cellular signaling pathways. This compound is part of the inositol phospholipid family, which are critical for cellular functions including growth, metabolism, and survival. This article provides an overview of the biological activity of dioctanoyl PIP2, supported by data tables and case studies.

  • Chemical Structure : Dioctanoyl PIP2 consists of two octanoyl chains attached to a glycerol backbone, with a phosphate group linked to a myo-inositol ring.
  • Molecular Formula : C₃₈H₇₅N₃O₁₉P₃
  • CAS Number : 852043-37-9

Biological Functions

Dioctanoyl PIP2 is involved in several key biological processes:

  • Cell Signaling : It serves as a substrate for phospholipase C, which hydrolyzes PIP2 to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers play crucial roles in various signaling pathways that regulate cellular responses.
  • Membrane Dynamics : As a component of cell membranes, dioctanoyl PIP2 influences membrane fluidity and the recruitment of signaling proteins to membranes.
  • Cell Proliferation and Survival : Studies have shown that PIP2 species can modulate pathways related to cell growth and apoptosis, impacting overall cellular health.

Table 1: Summary of Biological Activities

ActivityDescriptionReferences
Cell SignalingHydrolysis by phospholipase C generates IP3 and DAG, activating downstream signaling pathways. ,
Apoptosis RegulationModulates apoptotic pathways; reduced levels correlate with increased apoptosis in various cell lines. ,
Membrane InteractionEnhances binding of proteins involved in membrane trafficking and signaling. ,
Stress ResponseParticipates in cellular stress responses by regulating the activity of kinases and phosphatases. ,

Case Study 1: Impact on Cancer Cells

A study investigated the effect of dioctanoyl PIP2 on MCF-7 breast cancer cells. The results indicated that enhancing PIP2 levels led to increased activation of AKT signaling pathways, promoting cell survival and proliferation under stress conditions. This suggests a potential therapeutic role for dioctanoyl PIP2 in cancer treatment by modulating survival pathways.

Case Study 2: Role in Neurodegenerative Diseases

Research has shown that altered levels of phosphoinositides, including dioctanoyl PIP2, are associated with neurodegenerative diseases like Alzheimer's. The study demonstrated that restoring normal levels of PIP2 could improve synaptic function and reduce neuroinflammation in cellular models.

Q & A

Q. What is the functional role of this phosphoinositide in cellular signaling pathways?

Answer: This compound is a synthetic analog of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a critical secondary messenger in eukaryotic cells. It regulates membrane trafficking, ion channel activity, and cytoskeletal dynamics. In experimental systems, its short-chain acyl groups (C8:0) enhance water solubility compared to natural long-chain variants, making it ideal for in vitro reconstitution of lipid-protein interactions . Methodologically, researchers use it to study PI3K/PLC enzyme kinetics or to mimic membrane microdomains in liposome-based assays .

Q. How should researchers handle solubility and stability issues during experimental preparation?

Answer:

  • Solubility: Dissolve in chloroform:methanol (2:1 v/v) for stock solutions. For aqueous buffers, use sonication or detergent-assisted dispersion (e.g., 0.1% CHAPS) to form micelles or liposomes .
  • Stability: Store lyophilized powder at -20°C in airtight containers. Avoid repeated freeze-thaw cycles of aqueous suspensions to prevent hydrolysis of the inositol phosphate headgroup .

Advanced Research Questions

Q. How to design experiments to investigate its interaction with pleckstrin homology (PH) domains?

Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the compound on an L1 sensor chip and measure binding kinetics of PH domain-containing proteins (e.g., PLCδ1). Include controls with non-binding lipids (e.g., phosphatidylcholine) to confirm specificity .
  • Fluorescence Anisotropy: Label the lipid with a fluorophore (e.g., NBD) and titrate with purified PH domains. Use Scatchard analysis to calculate dissociation constants (Kd) .
  • Structural Insights: Pair biochemical assays with molecular dynamics simulations to map electrostatic interactions between the inositol bisphosphate moiety and basic residues in PH domains .

Q. How to resolve contradictory data in lipid-protein binding assays (e.g., weak vs. strong affinity)?

Answer: Contradictions often arise from:

  • Lipid Presentation: Natural PI(4,5)P₂ forms clusters in membranes, while short-chain analogs (C8:0) may distribute homogeneously. Use atomic force microscopy (AFM) to verify lipid packing in supported bilayers .
  • Buffer Composition: Divalent cations (e.g., Mg²⁺) enhance PI(4,5)P₂-protein interactions. Compare binding in low- vs. high-ionic-strength buffers .
  • Protein Isoforms: Test multiple PH domains (e.g., Grp1 vs. TAPP1) to assess selectivity. Cross-validate with knockout cell lines or competitive inhibitors .

Q. What are the best practices for synthesizing liposomes containing this phosphoinositide for membrane reconstitution studies?

Answer:

  • Liposome Composition: Mix with DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) and cholesterol (60:30:10 mol%) to mimic eukaryotic membranes. Include trace amounts of PEG-lipids to prevent aggregation .
  • Extrusion: Use a 100-nm polycarbonate membrane for size homogeneity. Confirm via dynamic light scattering (DLS) .
  • Functional Validation: Incorporate the lipid into liposomes with a fluorescent dye (e.g., calcein) and measure dye release upon adding PI-specific phospholipases .

Q. How to address discrepancies in cellular uptake studies when using this compound?

Answer:

  • Delivery Method: Natural PI(4,5)P₂ is cell-impermeable. For intracellular delivery, use cationic lipid carriers (e.g., Lipofectamine) or electroporation. Validate delivery efficiency with fluorescently tagged analogs .
  • Metabolic Stability: Short-chain lipids are prone to hydrolysis by phospholipases. Inhibit endogenous phospholipases (e.g., with EDTA or MAFP) or use stabilized methyl-phosphonate analogs .

Data Analysis & Interpretation

Q. How to statistically analyze dose-response curves in PI(4,5)P₂-dependent enzyme assays?

Answer:

  • Nonlinear Regression: Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀ and Hill coefficient (nH) .
  • Error Sources: Account for lipid oxidation (validate via mass spectrometry) and enzyme lot variability (normalize to a reference substrate) .

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